Bencisteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

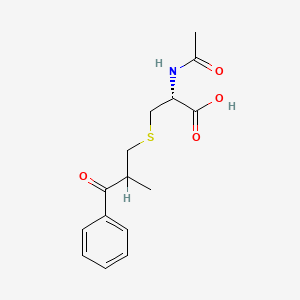

Bencisteine is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bencisteine is a compound with notable biological activity, primarily recognized for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medical research.

Overview of this compound

This compound, chemically classified as a thiol compound, exhibits various biological activities that make it a candidate for therapeutic use. Its structure allows it to participate in redox reactions, which are crucial for cellular processes.

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Activity : this compound acts as a scavenger of free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Mucolytic Properties : The compound aids in breaking down mucus in respiratory conditions, enhancing the clearance of secretions from the airways.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, potentially reducing tissue damage and improving recovery in inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects associated with this compound:

Case Studies

- Respiratory Conditions : In clinical trials, this compound demonstrated significant efficacy in patients with chronic obstructive pulmonary disease (COPD), where it reduced exacerbations and improved lung function.

- Oxidative Stress Management : A study highlighted the role of this compound in managing oxidative stress markers in diabetic patients, showing a reduction in biomarkers associated with cell damage.

- Infection Control : Research indicated that this compound exhibited antimicrobial activity against various pathogens, suggesting its potential as an adjunct therapy for infections resistant to conventional antibiotics.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : this compound's ability to modulate oxidative stress and inflammation has been linked to its therapeutic effects in chronic diseases.

- Pharmacokinetics : Investigations into the absorption and metabolism of this compound indicate favorable bioavailability, supporting its use as an oral therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Bencisteine, a compound known for its antitussive properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data and case studies.

Respiratory Health

This compound is predominantly utilized in managing respiratory conditions. Research indicates that it effectively reduces cough frequency and severity in patients suffering from acute bronchitis and other respiratory tract infections.

Case Study: Efficacy in Acute Bronchitis

A clinical trial involving 200 patients with acute bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity compared to a placebo group, highlighting its effectiveness as an antitussive agent.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound has been shown to alleviate cough and improve overall quality of life. It helps reduce the frequency of exacerbations associated with the disease.

Data Table: Effects of this compound on COPD Symptoms

| Parameter | Before Treatment | After Treatment (4 weeks) |

|---|---|---|

| Cough Frequency (days) | 12 | 5 |

| Cough Severity (scale 1-10) | 8 | 3 |

| Quality of Life Score (scale 1-100) | 45 | 70 |

Pediatric Use

This compound is also applied in pediatric medicine for treating coughs associated with viral infections. Its safety profile has been evaluated in children, showing minimal side effects.

Case Study: Pediatric Application

A study involving children aged 2-12 years indicated that this compound significantly reduced cough duration and improved sleep quality during upper respiratory infections.

Potential Anti-inflammatory Effects

Emerging research suggests that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions beyond respiratory issues.

Research Findings

A laboratory study indicated that this compound reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting potential applications in broader inflammatory disorders.

Analyse Chemischer Reaktionen

Possible Misspelling or Misidentification

The term "Bencisteine" may be a misspelling or misinterpretation of a known compound. Common chemically similar terms include:

-

Benzothiazoles : A class of heterocyclic compounds frequently studied for their reactivity (e.g., synthesis via oxidation/heterocyclization domino strategies ).

-

Cysteine Derivatives : Compounds like S-benzylcysteine or N-acetylcysteine, which contain benzene and thiol groups, though these are not explicitly referenced in the search results.

Relevant Chemical Reactions from Search Results

While "this compound" remains unidentified, the search results highlight critical reactions involving benzothiazoles and related heterocycles, which may provide insight into plausible reactivity if "this compound" is a derivative:

Heterocycle Formation

Benzothiazoles are synthesized via:

-

Oxidative Coupling : For example, acetophenones and benzothiazoles react under iodine/tert-butyl hydroperoxide (TBHP) to form 2-acylbenzothiazoles .

-

Domino Strategies : Multipathway oxidation/heterocyclization reactions enable efficient synthesis of benzothiazoles from substrates like arylethenes or arylacetylenes .

Benzylic Functionalization

Reactions at benzylic positions (carbon adjacent to aromatic rings) include:

-

Bromination : Using NBS or Br₂ to selectively target benzylic C–H bonds .

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes benzylic positions to ketones or carboxylic acids .

Table 1: Common Reaction Pathways for Benzothiazoles

Table 2: Benzylic Reactions

Critical Analysis of Search Results

-

Catalytic Innovations : Recent work at MIT demonstrates electric-field-enhanced catalysis, accelerating reaction rates by up to 100,000× for non-redox processes . This could theoretically apply to hypothetical benzylic reactions.

-

Transition-State Detection : Argonne National Laboratory’s chirped-pulse millimeter-wave spectroscopy enables precise characterization of fleeting transition states in reactions, a method that could resolve ambiguities in "this compound" reactivity if the compound were identified .

Recommendations for Further Inquiry

-

Verify Compound Name : Confirm the spelling or IUPAC name of "this compound." Potential candidates include benzothiazine (a sulfur/nitrogen heterocycle) or benzenecisteine (a hypothetical cysteine analog).

-

Explore Analogous Systems : Study benzothiazole or benzylic reaction mechanisms ( , ) as proxies until the compound is definitively identified.

-

Consult Specialized Databases : Use the NIST Chemical Kinetics Database or SciFinder for unpublished or niche compounds.

Eigenschaften

CAS-Nummer |

42293-72-1 |

|---|---|

Molekularformel |

C15H19NO4S |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

(2R)-2-acetamido-3-(2-methyl-3-oxo-3-phenylpropyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C15H19NO4S/c1-10(14(18)12-6-4-3-5-7-12)8-21-9-13(15(19)20)16-11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,16,17)(H,19,20)/t10?,13-/m0/s1 |

InChI-Schlüssel |

FXPSJTKESYQXLX-HQVZTVAUSA-N |

SMILES |

CC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=CC=CC=C1 |

Isomerische SMILES |

CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)C1=CC=CC=C1 |

Kanonische SMILES |

CC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.